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Compound of Interest

Compound Name: Tris(3-fluorophenyl)phosphine

Cat. No.: B1295276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural determination of fluorinated triphenylphosphine

derivatives, compounds of significant interest in catalysis and medicinal chemistry. While a

definitive crystal structure for Tris(3-fluorophenyl)phosphine is not publicly available, this

paper presents a comprehensive analysis of the closely related isomer, Tris(4-

fluorophenyl)phosphine. The detailed crystallographic data and experimental protocols

provided herein offer valuable insights into the structural nuances imparted by fluorine

substitution on the phenyl rings.

Crystallographic Data Summary
The following table summarizes the key crystallographic data obtained from the single-crystal

X-ray diffraction analysis of Tris(4-fluorophenyl)phosphine. This data provides a foundational

understanding of the molecule's solid-state conformation and packing.
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Parameter Tris(4-fluorophenyl)phosphine

Chemical Formula C18H12F3P

Formula Weight 316.26 g/mol

Crystal System Trigonal

Space Group P-3

a (Å) 10.038(2)

b (Å) 10.038(2)

c (Å) 8.393(3)

α (°) 90

β (°) 90

γ (°) 120

Volume (Å³) 731.5(4)

Z 2

Density (calculated) 1.435 Mg/m³

Absorption Coefficient (μ) 0.203 mm⁻¹

Temperature (K) 293(2)

Radiation Mo Kα (λ = 0.71073 Å)

Mean P-C bond length (Å) 1.825(5)[1]

Mean C-P-C bond angle (°) 102.5(2)[1]

Dihedral angles between phenyl rings (°) 84.1(2), 85.0(2), 93.6(2)[1]

Experimental Protocols
The determination of the crystal structure of Tris(4-fluorophenyl)phosphine involved the

following key experimental procedures:
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1. Crystal Growth: Single crystals suitable for X-ray diffraction were obtained by the slow

evaporation of an ethanol solution of the compound.[1]

2. X-ray Data Collection: A single crystal of suitable size was mounted on a Siemens P4

diffractometer. Data was collected at 293(2) K using graphite-monochromated Mo Kα radiation

(λ = 0.71073 Å)[1]. The θ/2θ scan mode was employed for data acquisition.

3. Structure Solution and Refinement: The structure was solved by direct methods and refined

by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model. The

SHELXTL software package was utilized for structure solution and refinement.

Logical Workflow for Single-Crystal X-ray
Crystallography
The following diagram illustrates the typical workflow for determining the crystal structure of a

small molecule like Tris(4-fluorophenyl)phosphine.
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Workflow for Single-Crystal X-ray Crystallography
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Caption: A flowchart outlining the major steps involved in single-crystal X-ray crystallography.
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Molecular Geometry and Intermolecular Interactions
The geometry around the phosphorus atom in Tris(4-fluorophenyl)phosphine is pyramidal, as

expected, with the C-P-C bond angles being slightly smaller than the ideal tetrahedral angle of

109.5°. This is a common feature for triarylphosphines.

An interesting aspect of the crystal structure of the 4-fluoro isomer is the presence of

intermolecular C-H···F hydrogen bonds.[1] These weak interactions, though not as strong as

conventional hydrogen bonds, play a role in the overall packing of the molecules in the crystal

lattice. The high electronegativity of the fluorine atoms induces a partial positive charge on the

aromatic hydrogen atoms, facilitating these interactions.

While the crystal structure of Tris(3-fluorophenyl)phosphine remains to be determined, the

data from its 4-fluoro isomer provides a robust model for understanding its likely solid-state

conformation and the influence of fluorine substitution on its molecular structure. This

information is crucial for researchers in designing new catalysts, ligands, and therapeutic

agents based on the triphenylphosphine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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